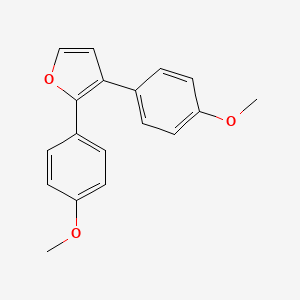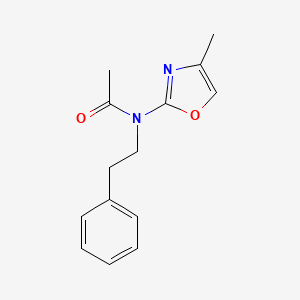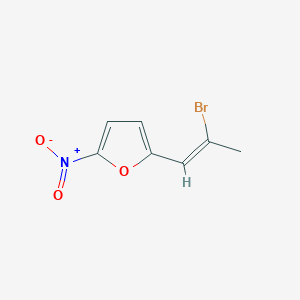![molecular formula C12H13ClN2O2 B12901272 5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-[(dimethylamino)methyl]- CAS No. 61194-95-4](/img/structure/B12901272.png)
5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-[(dimethylamino)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-4-((dimethylamino)methyl)isoxazol-5(2H)-one is a heterocyclic compound that features an isoxazole ring Isoxazole derivatives are known for their diverse biological activities and are commonly found in various pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4-((dimethylamino)methyl)isoxazol-5(2H)-one typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction, where a 1,3-dipole reacts with a dipolarophile. In this case, the reaction between 4-chlorobenzonitrile oxide and N,N-dimethylformamide yields the desired isoxazole derivative. The reaction is often catalyzed by copper(I) or ruthenium(II) to enhance the yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis, which offers a more efficient and eco-friendly approach. This method reduces reaction times and minimizes the generation of waste, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chlorophenyl)-4-((dimethylamino)methyl)isoxazol-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often employ reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include various substituted isoxazole derivatives, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)-4-((dimethylamino)methyl)isoxazol-5(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)-4-((dimethylamino)methyl)isoxazol-5(2H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfamethoxazole: An antibiotic with a similar isoxazole core.
Muscimol: A psychoactive compound that acts on GABA receptors.
Ibotenic Acid: A neurotoxin with structural similarities.
Uniqueness
3-(4-Chlorophenyl)-4-((dimethylamino)methyl)isoxazol-5(2H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a chlorophenyl group and a dimethylamino moiety makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
61194-95-4 |
|---|---|
Molekularformel |
C12H13ClN2O2 |
Molekulargewicht |
252.69 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-4-[(dimethylamino)methyl]-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C12H13ClN2O2/c1-15(2)7-10-11(14-17-12(10)16)8-3-5-9(13)6-4-8/h3-6,14H,7H2,1-2H3 |
InChI-Schlüssel |
QFKOAHSEPHUTOS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=C(NOC1=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Ethoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12901203.png)


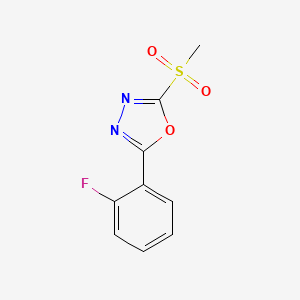
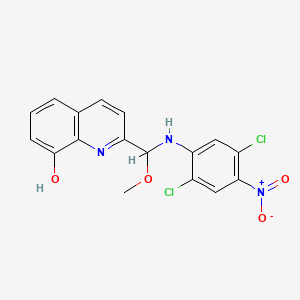
![N-{2-[(5-Methoxy-2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}butan-1-amine](/img/structure/B12901225.png)
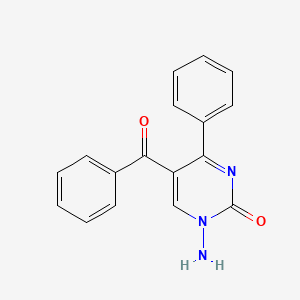
![Furo[2,3-b]quinoline, 4,6-dimethoxy-8-[(3-methyl-2-butenyl)oxy]-](/img/structure/B12901230.png)
